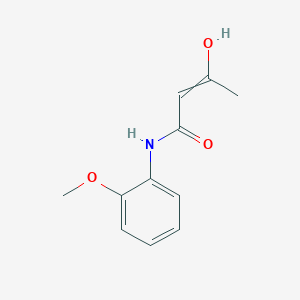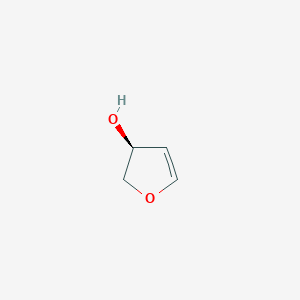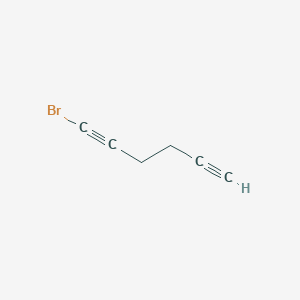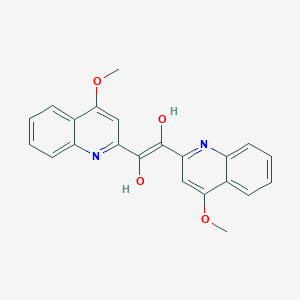
sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate is a chemical compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to a long-chain hydroxy fatty acid. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate typically involves the sulfonation of oleic acid, a common fatty acid. The process begins with the oxidation of oleic acid to form 9,10-dihydroxystearic acid. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonate compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where oleic acid is first oxidized and then sulfonated. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure high yield and purity of the final product. The resulting compound is then neutralized with sodium hydroxide to form the sodium salt.
Chemical Reactions Analysis
Types of Reactions
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced to a sulfinate or thiol.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfinates or thiols.
Substitution: Formation of sulfonamides or sulfonate esters.
Scientific Research Applications
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is particularly useful in emulsification and dispersion processes. The molecular targets include lipid membranes and proteins, where the compound can alter membrane fluidity and protein conformation.
Comparison with Similar Compounds
Sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate can be compared with other sulfonate surfactants such as sodium dodecyl sulfate and sodium lauryl ether sulfate. While all these compounds share surfactant properties, this compound is unique due to its longer hydroxy fatty acid chain, which provides enhanced emulsification and dispersion capabilities. Similar compounds include:
- Sodium dodecyl sulfate
- Sodium lauryl ether sulfate
- Sodium stearate
These comparisons highlight the unique structural features and enhanced properties of this compound, making it a valuable compound in various applications.
Properties
CAS No. |
68959-02-4 |
|---|---|
Molecular Formula |
C18H33NaO5S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
sodium;(Z)-1-hydroxy-1-oxooctadec-9-ene-9-sulfonate |
InChI |
InChI=1S/C18H34O5S.Na/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;/h14H,2-13,15-16H2,1H3,(H,19,20)(H,21,22,23);/q;+1/p-1/b17-14-; |
InChI Key |
IIIWFJQIRAYSCQ-SBBUSYCLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C(/CCCCCCCC(=O)O)\S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=C(CCCCCCCC(=O)O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)


![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)



![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)

